molecular formula C19H23N7O B11134819 [4-(pyridin-2-yl)piperazin-1-yl](1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone

[4-(pyridin-2-yl)piperazin-1-yl](1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone

Cat. No.: B11134819
M. Wt: 365.4 g/mol
InChI Key: PXJSBXLYRWIGTR-UHFFFAOYSA-N
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Description

4-(pyridin-2-yl)piperazin-1-ylmethanone is a complex organic compound with a unique structure that combines a pyridine ring, a piperazine ring, and a bipyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine-Piperazine Intermediate: This step involves the reaction of pyridine-2-amine with piperazine under reflux conditions in the presence of a suitable solvent like ethanol.

    Synthesis of the Bipyrazole Moiety: The bipyrazole component is synthesized separately through the reaction of hydrazine with a diketone precursor under acidic conditions.

    Coupling Reaction: The final step involves coupling the pyridine-piperazine intermediate with the bipyrazole moiety using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Solvents: Ethanol, dichloromethane, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring may yield pyridine N-oxide derivatives, while reduction of nitro groups may produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(pyridin-2-yl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, 4-(pyridin-2-yl)piperazin-1-ylmethanone is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, catalysis, and polymer science.

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.

Properties

Molecular Formula

C19H23N7O

Molecular Weight

365.4 g/mol

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C19H23N7O/c1-13-18(14(2)24(3)23-13)15-12-16(22-21-15)19(27)26-10-8-25(9-11-26)17-6-4-5-7-20-17/h4-7,12H,8-11H2,1-3H3,(H,21,22)

InChI Key

PXJSBXLYRWIGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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